molecular formula C18H17N3O3S B2807720 N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide CAS No. 1207044-46-9

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide

Cat. No.: B2807720
CAS No.: 1207044-46-9
M. Wt: 355.41
InChI Key: LNILSJNPTVBLAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)-phenyl)amino) benzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetra-methyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives have been extensively studied for their biological activities, including potential carcinogenicity and pharmacological properties. The study by Ashby et al. (1978) synthesized and evaluated thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. These compounds showed activity profiles in vitro consistent with known chemistry, indicating potential carcinogenicity, but raised questions about their ability to elicit tumors in vivo (Ashby, Styles, Anderson, & Paton, 1978).

Advanced Oxidation Processes and Environmental Applications

Research on advanced oxidation processes (AOPs) for the degradation of pharmaceuticals like acetaminophen reveals the importance of identifying reactive sites for environmental remediation. The study by Qutob et al. (2022) highlights the use of AOPs to generate by-products from acetaminophen degradation, providing insights into the environmental impact and potential risks associated with pharmaceutical waste. This research underscores the relevance of chemical compounds in environmental science and the development of more sustainable chemical processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Implications for Drug Design and Synthesis

The study by Kondo and Murakami (2001) on synthetic organic chemistry based on the N-Ar axis, including developments of chemoselective N-acylation reagents, provides foundational knowledge for designing novel compounds with enhanced selectivity and potency. This research is crucial for the synthesis of new drugs and the exploration of their therapeutic potentials, especially in the context of designing molecules with specific biological targets (Kondo & Murakami, 2001).

Properties

IUPAC Name

N-[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-13(12(2)24-21-11)10-17(22)19-14-6-3-4-7-15(14)20-18(23)16-8-5-9-25-16/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNILSJNPTVBLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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